5-(Azidomethyl)-1,3-oxazolidin-2-one
Overview
Description
5-(Azidomethyl)-1,3-oxazolidin-2-one is an important compound in organic chemistry with various applications in scientific research. It is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. The compound is also known as oxazolidinone azide and is used as a precursor to synthesize other important compounds.
Scientific Research Applications
Synthesis and Organic Chemistry
5-(Azidomethyl)-1,3-oxazolidin-2-one, as part of the 1,3-oxazolidin-2-one family, is significant in synthetic organic chemistry. It is known for its versatility in constructing five-membered rings, which are important for asymmetric synthesis and as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007). Additionally, the synthesis of functionalized enantiomerically pure oxazolidin-2-ones from chiral aziridines emphasizes the compound's utility in producing structurally diverse molecules with high yields and stereoselectivity (Sim et al., 2003).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, 1,3-oxazolidin-2-ones, including 5-(Azidomethyl)-1,3-oxazolidin-2-one, have shown promise in cancer therapy. For instance, certain derivatives have demonstrated significant anticancer potential, particularly against breast and cervical cancer cells, by inducing apoptosis through increased ROS levels and mitochondrial dysfunction (Armentano et al., 2020).
Antibacterial Applications
These compounds also hold antibacterial properties. The introduction of oxazolidin-2-one-based antibacterial drugs, like Linezolid, to the pharmaceutical market has sparked extensive research into their properties and potential as antibiotics (Zappia et al., 2007). They have been shown to effectively inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit.
Miscellaneous Applications
In other areas, 1,3-oxazolidin-2-ones, including 5-(Azidomethyl)-1,3-oxazolidin-2-one, are used in a variety of chemical reactions, demonstrating their versatility. For example, they are involved in electrochemically promoted C-N bond formation, providing a method for synthesizing complex molecules in a more environmentally friendly and efficient way (Feroci et al., 2005).
properties
IUPAC Name |
5-(azidomethyl)-1,3-oxazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-8-7-2-3-1-6-4(9)10-3/h3H,1-2H2,(H,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCOQFNRHPZTOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623787 | |
Record name | 5-(Azidomethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azidomethyl)-1,3-oxazolidin-2-one | |
CAS RN |
923276-78-2 | |
Record name | 5-(Azidomethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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